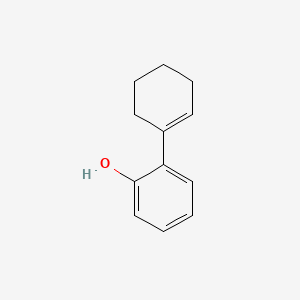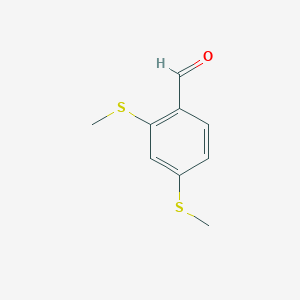
2-Tert-butyl-4-methylphenol;phosphorous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-methylphenol, also known as 2-tert-butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H3PO3. When combined, these compounds form a unique chemical entity with diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, 2-tert-butyl-4-methylphenol is produced in large quantities using continuous flow reactors to maintain consistent reaction conditions and high yields. Phosphorous acid is manufactured through the controlled hydrolysis of phosphorus trichloride in specialized reactors designed to handle the exothermic nature of the reaction .
化学反応の分析
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions typically yield phenolic derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Phosphorous acid participates in:
Oxidation: It can be oxidized to phosphoric acid (H3PO4).
Reduction: It acts as a reducing agent in various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2-Tert-butyl-4-methylphenol and phosphorous acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds and polymers.
Biology: Employed in studies of antioxidant properties and their effects on biological systems.
Industry: Utilized as stabilizers in plastics, rubber, and other materials to prevent oxidative degradation.
作用機序
2-Tert-butyl-4-methylphenol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic compound .
Phosphorous acid acts as a reducing agent, participating in redox reactions that modulate various biochemical pathways. It can donate electrons to oxidizing agents, thereby reducing them and altering their reactivity .
類似化合物との比較
Similar Compounds
p-Cresol (4-methylphenol): Similar structure but lacks the tert-butyl group, resulting in different chemical properties.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups, providing enhanced antioxidant properties compared to 2-tert-butyl-4-methylphenol.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. Its antioxidant activity is particularly notable, making it valuable in various applications where oxidative stability is crucial .
特性
CAS番号 |
21177-86-6 |
|---|---|
分子式 |
C33H51O6P |
分子量 |
574.7 g/mol |
IUPAC名 |
2-tert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C11H16O.H3O3P/c3*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h3*5-7,12H,1-4H3;1-3H |
InChIキー |
RGCQLMRZUKSOSO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




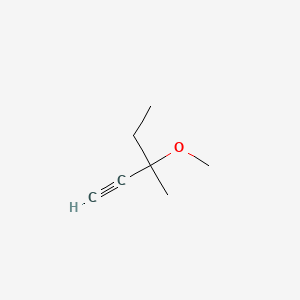


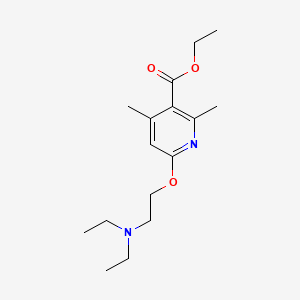
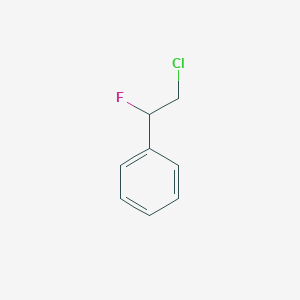
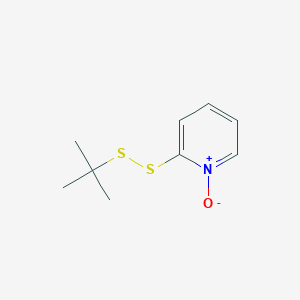
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

